molecular formula C11H24O2 B1581215 7-Methoxy-3,7-dimethyloctan-2-ol CAS No. 41890-92-0

7-Methoxy-3,7-dimethyloctan-2-ol

Cat. No. B1581215
CAS RN: 41890-92-0
M. Wt: 188.31 g/mol
InChI Key: ZJVRYPHKSDHLTC-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyl-2-octanol is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note . It is not known to have been found in nature .


Synthesis Analysis

7-Methoxy-3,7-dimethyl-2-octanol is prepared by hydrochlorination of dihydromyrcene, methoxylation of the resulting 2-chloro-2,6-dimethyl-7-octene, and epoxidation . The alcohol is obtained by hydrogenation of the epoxide in the presence of Raney nickel and triethylamine .


Molecular Structure Analysis

The molecular formula of 7-Methoxy-3,7-dimethyl-2-octanol is C11H24O2 . Its average mass is 188.307 Da and its monoisotopic mass is 188.177628 Da .


Physical And Chemical Properties Analysis

7-Methoxy-3,7-dimethyl-2-octanol has a boiling point of approximately 263.33°C and a density of approximately 0.9217 . Its refractive index is estimated to be 1.4260 . It has a sweet sandalwood, soapy, floral, and woody odor .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Condensation Reactions : A study by Moorhoff (1998) details the condensation of 7-methoxy-3,7-dimethyloctanal with other compounds, showcasing its utility in complex chemical syntheses (Moorhoff, 1998).
  • Substitution Reactions : Man, Hook, and Harper (2005) investigated the substitution reactions involving derivatives of 3,7-dimethyloctane, including 7-methoxy-3,7-dimethyloctan-2-ol, in various solvent mixtures (Man, Hook, & Harper, 2005).

Catalysis and Hydrogenation

  • Hydrogenation Studies : Zhdankina et al. (1987) explored the catalytic hydrogenation of compounds related to 7-methoxy-3,7-dimethyloctan-2-ol, indicating its potential in industrial chemical processes (Zhdankina et al., 1987).
  • Selective Hydrogenation : Matveeva, Sul'man, and Ankudinova (2005) discussed the selective hydrogenation of 3,7-dimethyloctaen-6-yn-1-ol-3, a process related to the chemical structure of 7-methoxy-3,7-dimethyloctan-2-ol (Matveeva, Sul'man, & Ankudinova, 2005).

Enantioselective Synthesis

  • Enzymatic Acylation : Gamalevich and Serebryakov (1997) reported on the enantioselective acylation of structurally varied alcohols, including 7-methoxy-3,7-dimethyloctan-1-ol, in anhydrous aprotic media (Gamalevich & Serebryakov, 1997).

Fragrance and Aromatic Studies

  • Fragrance Material Review : A comprehensive review by Mcginty, Scognamiglio, Letizia, and Api (2010) evaluated 3,7-dimethyl-7-methoxyoctan-2-ol as a fragrance ingredient, underscoring its significance in the fragrance industry (Mcginty et al., 2010).

Biomedical Research

  • Odorant-Binding Studies : Pevsner, Hou, Snowman, and Snyder (1990) characterized the binding properties of 3,7-dimethyloctan-1-ol, including its derivatives, with odorant-binding proteins, suggesting potential biomedical applications (Pevsner et al., 1990).

Safety And Hazards

When handling 7-Methoxy-3,7-dimethyl-2-octanol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

7-methoxy-3,7-dimethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRYPHKSDHLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052090
Record name 7-Methoxy-3,7-dimethyloctan-2-ol
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,7-dimethyloctan-2-ol

CAS RN

41890-92-0
Record name 3,7-Dimethyl-7-methoxy-2-octanol
Source CAS Common Chemistry
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Record name Methoxytrimethylheptanol
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Record name 2-Octanol, 7-methoxy-3,7-dimethyl-
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Record name 7-Methoxy-3,7-dimethyloctan-2-ol
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Record name 7-methoxy-3,7-dimethyloctan-2-ol
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Record name METHOXYTRIMETHYLHEPTANOL
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Synthesis routes and methods

Procedure details

A solution of 186 g, 7, 8-epoxy-2-methoxy-2, 6-dimethyloctane and 5 g sodium carbonate in 100 ccs isopropanol was hydrogenated in the presence of 2 g Raney nickel at 120°C and 150 psi hydrogen pressure over 16 hours. The product was filtered and fractionally distilled to give 75 g methoxy-citronellol and 105 g methoxyelgenol. (R=Methyl). Methoxyelgenol has a marked long lasting sandalwood odour with rose undertones.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
A toxicologic and dermatologic review of 3,7-dimethyl-7-methoxyoctan-2-ol when used as a fragrance ingredient is presented. 3,7-Dimethyl-7-methoxyoctan-2-ol is a member of the …
Number of citations: 1 www.sciencedirect.com
ÉP Serebryakov, GM Zhdankina, GV Kryshtal'… - Bulletin of the Academy …, 1991 - Springer
S-(+)-Methoprene (I) was synthesized from (+)-β-citronellene (III) with an optical purity of about 50%. The optical purity of the key intermediate, S-(−)-7-methoxy-3,7-dimethyl-1-octanol (IV…
Number of citations: 1 link.springer.com
FJ McQuillin, DG Parker - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
With palladium(II) chloride (+)-3,7-dimethylocta-1,6-diene may, depending on the conditions, undergo Wacker oxidation to 3,7-dimethyloct-6-en-2-one, or yield a Pd π-allyl derivative of 2…
Number of citations: 52 pubs.rsc.org
S Lo - 2018 - repository.usfca.edu
The synthesis of 3, 7-dimethyl-7-methoxyoctane-2-ol (Osyrol), an important sandalwood odorant, from 3, 7-dimethylocta-1, 6-diene (dihydromyrcene) was recently accomplished by two …
Number of citations: 0 repository.usfca.edu
R Parthasarathy, N Sulochana - Flavour and Fragrance Journal, 2016 - Wiley Online Library
rac‐Osyrol ® (3,7‐dimethyl‐7‐methoxyoctane‐2‐ol), a commercially important sandalwood odorant has been prepared from dihydromyrcene in three steps. The key steps in the …
Number of citations: 5 onlinelibrary.wiley.com
M Duval, V Deboos, A Hallonet, G Sagorin… - Journal of …, 2021 - Elsevier
Palladium nanoparticles, with core sizes of ca. 2.5 nm, were easily synthesized by chemical reduction of Na 2 PdCl 4 in the presence of hydroxyethylammonium salts and proved to be …
Number of citations: 11 www.sciencedirect.com
D Belsito, D Bickers, M Bruze, P Calow, H Greim… - Food and Chemical …, 2010 - Elsevier
The Branched Chain Saturated Alcohol (BCSA) group of fragrance ingredients was evaluated for safety. In humans, no evidence of skin irritation was found at concentrations of 2–10%. …
Number of citations: 39 www.sciencedirect.com
C Chapuis - Chemistry & biodiversity, 2004 - Wiley Online Library
Based on similarities between naturally occurring (−)‐(Z)‐β‐ or (+)‐(Z)‐α‐santalol ((−)‐ 1 or (+)‐2, resp.) and the reversed (E)‐configured synthetic derivatives from campholenal (7a), a …
Number of citations: 19 onlinelibrary.wiley.com
SI Pogrebnoi, YB Kal'yan, MZ Krimer… - Bulletin of the Academy of …, 1991 - Springer
A method has been developed for effecting rearrangements of allylacetoacetates to γ,δ-unsaturated ketones (Carroll rearrangement) and allylaryl ethers to the corresponding …
Number of citations: 2 link.springer.com
X Guo, Q Li, Z Wang, W Jia - Asian Journal of Chemistry, 2014 - Asian Journal of Chemistry
Number of citations: 0

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